Cupric cyanide

- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。

- 品質商品を競争力のある価格で提供し、研究に集中できます。

説明

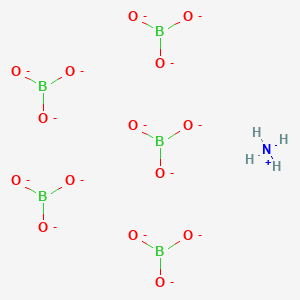

Cupric Cyanide, also known as Copper (I) Cyanide or Cuprous Cyanide, is an inorganic compound with the formula CuCN . This off-white solid occurs in two polymorphs; impure samples can be green due to the presence of Cu (II) impurities . The compound is useful as a catalyst, in electroplating copper, and as a reagent in the preparation of nitriles .

Synthesis Analysis

Cupric Cyanide is synthesized by treating potassium ferrocyanide with sulfuric acid . A solution of sodium cyanide in water is added and the mixture is stirred . The precipitation properties of Cu (CN) 43− can assist in the removal of CN − .Molecular Structure Analysis

Copper cyanide is a coordination polymer. It exists in two polymorphs both of which contain - [Cu-CN]- chains made from linear copper (I) centres linked by cyanide bridges . In both polymorphs, the copper to carbon and copper to nitrogen bond lengths are 1.85 Å and bridging cyanide groups show head-to-tail disorder .Chemical Reactions Analysis

Copper cyanide is insoluble in water but rapidly dissolves in solutions containing CN − to form [Cu(CN) 3] 2− and [Cu(CN) 4] 3− . The formation of copper and silver cyanide complexes affects the gold recovery in both the cyanide leaching process as well as the purification and refining stages .Physical And Chemical Properties Analysis

Cupric Cyanide has a molar mass of 89.563 g/mol . It appears as an off-white or pale yellow powder . It has a density of 2.92 g/cm 3 and a melting point of 474 °C . It is insoluble in water, ethanol, and cold dilute acids; but soluble in NH 3, KCN .Safety And Hazards

将来の方向性

The industry has been adjusting its methods for the extraction of gold, by utilizing more efficient processes and technologies . Often, gold may be found in conjunction with copper and silver in ores and concentrates . Hence, the application of cyanide to these types of ores can present some difficulty, as the diversity of minerals found within these ores can cause the application of cyanidation to become more complicated .

特性

CAS番号 |

14763-77-0 |

|---|---|

製品名 |

Cupric cyanide |

分子式 |

C2CuN2 |

分子量 |

115.5808 |

製品の起源 |

United States |

試験管内研究製品の免責事項と情報

BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。

![5-[(7-Amino-1-hydroxy-3-sodiooxysulfonyl-2-naphthalenyl)azo]-8-[[4-(phenylazo)-6-sodiooxysulfonyl-1-naphthalenyl]azo]-2-naphthalenesulfonic acid sodium salt](/img/structure/B1143627.png)